

# DIA-NN Tutorial for Beginners in Proteomics Data Analysis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Data-Independent Acquisition (DIA) has emerged as a powerful mass spectrometry technique for reproducible and comprehensive proteomics analysis. DIA-NN is a user-friendly and highly efficient software suite that utilizes deep neural networks to process DIA proteomics data, enabling deep proteome coverage with high quantitative accuracy.[1][2] This document provides a detailed tutorial for beginners on utilizing DIA-NN for proteomics data analysis, covering experimental design considerations, step-by-step software protocols, and data interpretation.

# **Key Principles of DIA-NN**

DIA-NN is built on several key principles that make it a robust tool for proteomics research:

- Reliability: Achieved through stringent statistical control.[3]
- Robustness: Flexible data modeling and automatic parameter selection allow for the analysis
  of a wide range of experimental setups.[3]
- Ease of Use: A high degree of automation allows an analysis to be configured with just a few clicks, requiring minimal bioinformatics expertise.[3][4]



Speed and Scalability: Capable of processing up to 1000 mass spectrometry runs per hour.

# **Experimental Design and Data Acquisition**

While DIA-NN is a powerful data analysis tool, the quality of the final results is fundamentally dependent on proper experimental design and high-quality data acquisition. Key considerations include:

- Sample Preparation: Consistent and clean sample preparation is crucial to minimize variability.
- Chromatography: Stable and reproducible liquid chromatography (LC) performance is essential for accurate quantification.
- Mass Spectrometry: Instrument calibration and optimized DIA acquisition methods are critical for high-quality data.

# **Protocol 1: Library-Free DIA-NN Analysis**

The library-free approach is the most straightforward method for beginners, as it does not require a pre-existing spectral library.[5] DIA-NN generates a predicted spectral library directly from a FASTA file.[5]

# Methodology

- Installation:
  - Download the latest version of DIA-NN from the official GitHub repository.
  - For Windows, run the .msi installer.
  - For Linux, unpack the .zip file. Note that the Linux version is command-line only.[4]
  - Ensure that any necessary dependencies, such as the .NET SDK, are installed as per the instructions on the GitHub page.[4]
- Software Setup and Execution (GUI):



- Launch the DIA-NN application.
- Input Data:
  - Click "Raw" and select your raw data files (e.g., .raw, .d, .mzML).[4] DIA-NN supports various vendor formats.[4]
- Sequence Database:
  - Click "Add FASTA" and select a FASTA file containing the protein sequences of the organism under investigation.[4]
- Library Generation:
  - In the "Precursor ion generation" pane, ensure "Mode" is set to "Prediction from FASTA".[4]
- Output:
  - Specify the output file path and a base name for the output files in the "Output" pane.[4]
- Run Analysis:
  - Click "Run" to start the analysis. DIA-NN will first generate a predicted spectral library and then analyze the raw files against it.

# **Expected Output Files**

DIA-NN generates several output files. For beginners, the most important are:



File Name Suffix	Description	
_report.tsv or _report.parquet	The main output file containing detailed information on precursors, protein groups, and their quantities.[4]	
_pg_matrix.tsv	A wide-format matrix of protein group quantities, suitable for direct import into statistical software. [4]	
_unique_genes_matrix.tsv	A wide-format matrix of gene-level quantities.[4]	
_stats.tsv	Contains various quality control metrics for each run.[4]	

# Protocol 2: Spectral Library-Based DIA-NN Analysis

Using an empirical spectral library, either generated from Data-Dependent Acquisition (DDA) experiments or from a previous DIA-NN run, can improve identification and quantification.[6]

# Methodology

- Spectral Library Generation (from DIA data):
  - Follow the steps in Protocol 1 for a subset of your DIA runs.
  - DIA-NN will automatically generate an empirical spectral library (.predicted.speclib or .parquet format) from these runs.[4]
- Software Setup and Execution (GUI):
  - Launch the DIA-NN application.
  - Input Data:
    - Click "Raw" and select all your raw data files.
  - Spectral Library:



- Click "Spectral library" and select the library file generated in the previous step or a preexisting library.
- Set the "Mode" in the "Precursor ion generation" pane to "Library search / Off".[4]
- Sequence Database:
  - Click "Add FASTA" and select the same FASTA file used for library generation.
- Output:
  - Specify the output file path and base name.
- Run Analysis:
  - Click "Run".

# **Data Presentation and Interpretation**

The primary output for quantitative analysis is the pg\_matrix.tsv file, which contains the normalized protein group quantities (using the MaxLFQ algorithm) for each sample.

### **Example Quantitative Data Table**

Below is a truncated example of a pg\_matrix.tsv file, showing the relative abundance of proteins across different samples.

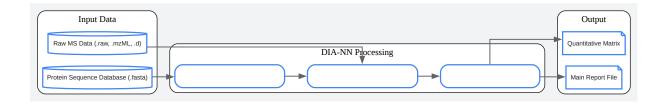
Protein.Group	Sample_1	Sample_2	Sample_3	Sample_4
P02768	1.23E+08	1.31E+08	1.19E+08	1.25E+08
P01023	5.43E+07	5.88E+07	5.21E+07	5.67E+07
Q9H2S1	2.11E+06	2.25E+06	2.05E+06	2.18E+06
P60709	8.97E+07	9.54E+07	8.76E+07	9.21E+07

This table can be directly used for downstream statistical analysis to identify differentially expressed proteins between experimental conditions.



# Mandatory Visualization DIA-NN Experimental Workflow

The following diagram illustrates the general workflow for a library-free DIA-NN analysis.



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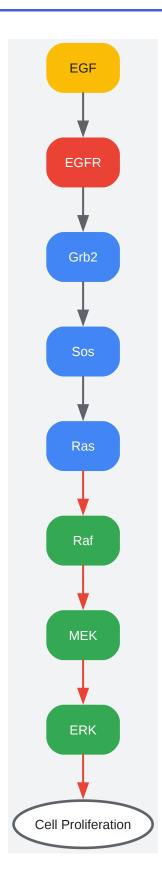
A simplified diagram of the library-free DIA-NN workflow.

## Signaling Pathway Example: EGFR Signaling

Proteomics data generated with DIA-NN can be used to quantify changes in protein abundance within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often studied in cancer research.[1][7][8]

The diagram below outlines a simplified representation of the EGFR signaling cascade, highlighting key proteins that can be quantified using DIA-NN.





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Key components of the EGFR signaling pathway.



By comparing the quantitative protein matrix from different experimental conditions (e.g., with and without EGF stimulation), researchers can identify which proteins in this pathway are up- or down-regulated, providing insights into the cellular response.

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